molecular formula C19H16N4OS B11540300 (2E,3E)-2,3-bis(2-phenylhydrazinylidene)-1-(thiophen-2-yl)propan-1-one

(2E,3E)-2,3-bis(2-phenylhydrazinylidene)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B11540300
M. Wt: 348.4 g/mol
InChI Key: VYIBLLCQBODPHX-PWIKTKKKSA-N
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Description

(2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE is a complex organic compound that features both phenylhydrazine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE typically involves the condensation of appropriate hydrazine derivatives with a thiophene-containing ketone. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of corresponding oxides.

    Reduction: Potentially yielding hydrazine derivatives.

    Substitution: Where functional groups on the phenyl or thiophene rings can be substituted.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE could be used as a precursor for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in the treatment of diseases where hydrazine derivatives are known to be active.

Industry

In industry, such compounds might be used in the development of new materials, including polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for (2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine derivatives: Compounds with similar hydrazine moieties.

    Thiophene-containing compounds: Molecules featuring the thiophene ring.

Uniqueness

The uniqueness of (2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE lies in its combination of phenylhydrazine and thiophene structures, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

(2E,3E)-2,3-bis(phenylhydrazinylidene)-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C19H16N4OS/c24-19(18-12-7-13-25-18)17(23-22-16-10-5-2-6-11-16)14-20-21-15-8-3-1-4-9-15/h1-14,21-22H/b20-14+,23-17+

InChI Key

VYIBLLCQBODPHX-PWIKTKKKSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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